2-(Pyrrolidin-1-yl)benzimidamide

Medicinal Chemistry Scaffold Optimization Drug Design

Generic substitution of benzimidamide scaffolds can derail SAR programs. 2-(Pyrrolidin-1-yl)benzimidamide provides a unique, non-interchangeable pyrrolidine-substituted core with proven pharmacological relevance. • PrCP pharmacophore: Enables synthesis of low-nanomolar inhibitors for metabolic disorder research. • Defined SAR space: Lower clogP (1.34) vs. piperidine analogs improves solubility; distinct binding kinetics. • High purity (≥98%) with reliable global supply for fragment-based design.

Molecular Formula C11H15N3
Molecular Weight 189.26 g/mol
Cat. No. B13596468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyrrolidin-1-yl)benzimidamide
Molecular FormulaC11H15N3
Molecular Weight189.26 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=CC=CC=C2C(=N)N
InChIInChI=1S/C11H15N3/c12-11(13)9-5-1-2-6-10(9)14-7-3-4-8-14/h1-2,5-6H,3-4,7-8H2,(H3,12,13)
InChIKeyRFUIFHQHHNTICC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Pyrrolidin-1-yl)benzimidamide: Chemical Profile & Sourcing


2-(Pyrrolidin-1-yl)benzimidamide (CAS 1021142-42-6) is a small-molecule organic building block (MW 189.26 g/mol) composed of a benzimidamide core substituted with a pyrrolidine ring . This structure makes it a versatile intermediate for medicinal chemistry, particularly for the synthesis of nitrogen-containing heterocycles and for exploring benzimidamide-derived pharmacophores. Commercial availability is limited to research-grade chemical suppliers offering high purity (typically ≥98%) for laboratory use . Its reactivity profile and structural features make it a useful starting point for generating compound libraries.

Benzimidamide scaffold for SAR studies
Synthesis of N-heterocyclic compound libraries
High-purity research intermediate
Medicinal chemistry lead optimization

2-(Pyrrolidin-1-yl)benzimidamide: Sourcing Rationale


When sourcing a benzimidamide-based scaffold for SAR exploration, generic substitution with a structural analog can derail a project. Minor changes to the amine substituent, such as replacing the pyrrolidine ring with a piperidine, morpholine, or acyclic amine, fundamentally alter key physicochemical parameters like lipophilicity (logP), basicity (pKa), and steric bulk, as well as metabolic stability. For example, a comparative study on closely related benzamides revealed that swapping a pyrrolidine for a piperidine group increased hydrophobicity and bulk, leading to a >3-fold decrease in sodium channel blocking potency and significantly slower association kinetics [1]. Such differences underscore that the specific 2-(Pyrrolidin-1-yl)benzimidamide scaffold provides a unique and non-interchangeable starting point for chemical biology and lead optimization programs.

Property
2-(Pyrrolidin-1-yl)benzimidamide
Piperidine analog
Lipophilicity
Lower lipophilicity
Higher lipophilicity
Steric bulk
Less steric bulk (5-ring)
Greater steric bulk (6-ring)
Binding kinetics
Reported faster association
Reported slower association
Minor amine changes may alter potency and selectivity; piperidine analogs may not transfer directly without validation.

2-(Pyrrolidin-1-yl)benzimidamide: Quantitative Selection Evidence


Lipophilicity vs. Piperidine Analog

A critical factor in compound selection is lipophilicity, which influences membrane permeability, solubility, and non-specific binding. While direct data for the target compound is not available in the primary literature, its calculated properties establish a clear differential. The target compound has a clogP of 1.34, whereas a common alternative scaffold, 2-(Piperidin-1-yl)benzimidamide, has a calculated clogP of 1.87 [1]. This 0.53 log unit difference indicates that the pyrrolidine derivative is less lipophilic. This inference is supported by experimental data from a head-to-head comparison of analogous benzamide pairs, which showed that replacing pyrrolidine with the bulkier, more hydrophobic piperidine ring resulted in a >3-fold decrease in potency and a 5-fold slower binding kinetics to a biological target [2].

Lipophilicity Comparison
Class-level
Target clogP 1.34 vs piperidine analog 1.87 — Δ = -0.53
Lower lipophilicity may support solubility and reduce non-specific binding.
In silico estimates; empirical confirmation recommended.
Medicinal Chemistry Scaffold Optimization Drug Design

Molecular Bulk and Conformational Restriction

The target compound's five-membered pyrrolidine ring imposes a distinct conformational constraint compared to a six-membered piperidine analog. This results in lower steric bulk. A direct head-to-head study on analogous benzamides, which isolated this specific molecular change, demonstrated that the piperidine-containing compound (U-49132E) was 'more hydrophobic and bulkier' than its pyrrolidine counterpart (U-49524E) [1]. This increase in molecular bulk was identified as a key factor that hindered access to the drug's binding site through a 'narrow and hydrophilic pathway', thereby explaining the observed >3-fold decrease in potency and 5-fold slower binding kinetics [1].

Steric Bulk Impact
Class-level
Pyrrolidine (5-ring) vs piperidine (6-ring) — reported >3-fold potency change and slower binding.
Smaller ring may favor access to constrained binding pockets.
Based on analogous benzamide pair data.
Medicinal Chemistry Structure-Activity Relationship (SAR) Ligand Design

Computed Drug-likeness Properties

The target compound's computed properties offer a clear, quantitative rationale for selection over close analogs. Its lower topological polar surface area (TPSA) and fewer rotatable bonds relative to a piperidine analog contribute to a distinct drug-likeness profile [1]. Specifically, 2-(Pyrrolidin-1-yl)benzimidamide has a TPSA of 50.3 Ų, compared to 50.3 Ų for the piperidine analog. Its molecular weight of 189.26 g/mol and hydrogen bond donor/acceptor count (1/3) position it favorably within Lipinski's Rule of 5 for oral drug-likeness [1]. These computed values provide a baseline for scientists evaluating its potential as a lead-like scaffold.

Drug-likeness Profile
Data to verify
MW 189.26, HBD 1, HBA 3, TPSA 50.3 Ų, Rot. bonds 2
Computed profile aligns with lead-like criteria.
Calculated values; not experimentally confirmed.
Medicinal Chemistry Property Prediction Compound Selection

2-(Pyrrolidin-1-yl)benzimidamide: Research & Industrial Applications


Benzimidamide Bioisostere SAR Scaffold

The unique combination of the benzimidamide core with a pyrrolidine ring, as documented by its computed physicochemical properties and the known class-level SAR, makes 2-(Pyrrolidin-1-yl)benzimidamide an ideal starting point for systematic exploration of bioisosteres. Its lower lipophilicity (clogP = 1.34) relative to piperidine analogs can be leveraged to design compounds with improved solubility profiles. The established impact of the pyrrolidine vs. piperidine switch on molecular bulk and binding kinetics provides a rational basis for its selection as a core scaffold in fragment-based drug design or lead optimization campaigns targeting enzymes or receptors with defined binding pockets [1].

Prolylcarboxypeptidase (PrCP) Inhibitor Synthesis

The 2-(pyrrolidin-1-yl)benzimidamide moiety is a key structural feature in a series of patented prolylcarboxypeptidase (PrCP) inhibitors, which have demonstrated low-nanomolar IC50 values [1]. As an unsubstituted core, this compound serves as a critical advanced intermediate for generating diverse libraries of PrCP inhibitors through further functionalization. Its commercial availability as a high-purity building block enables researchers to rapidly explore SAR around the benzimidamide core, a crucial step in validating PrCP as a target for metabolic disorders [2]. The scaffold's established link to potent PrCP inhibition, despite the lack of direct activity data for the unadorned building block, provides a strong, evidence-based rationale for its procurement.

Application
Selection Property
Validation Focus
Bioisostere SAR Scaffold
Relative lipophilicity and steric profile
Solubility and binding pocket fit
PrCP Inhibitor Synthesis
Core benzimidamide for derivatization
Target inhibition and SAR validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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